REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[S-:11][C:12]#[N:13].[NH4+:14].BrBr>C(O)(=O)C.O>[NH2:13][C:12]1[S:11][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=2[N:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
at 7° to 10° C. over about 1 hour while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
STIRRING
|
Details
|
After stirring at 10° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reacted mixture was filtered at 50° C. or more
|
Type
|
ADDITION
|
Details
|
the obtained filtrate was added to 1000 ml of a hot water of about 70° C
|
Type
|
ADDITION
|
Details
|
To this mixture, crystals of anhydrous sodium carbonate were added
|
Type
|
CUSTOM
|
Details
|
while leaving it
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
stirring until the pH
|
Type
|
FILTRATION
|
Details
|
Fresh pale yellow crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |